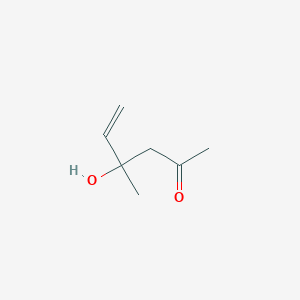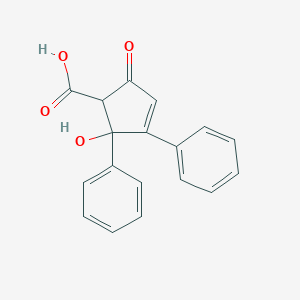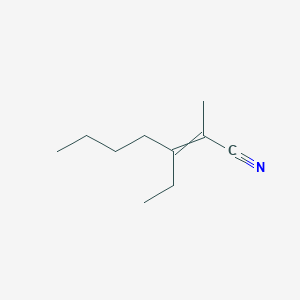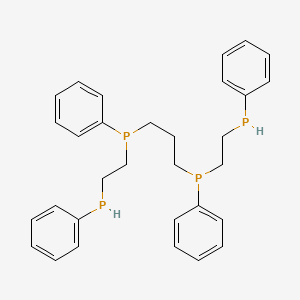
1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane is a complex organophosphorus compound characterized by the presence of four phenyl groups and four phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane typically involves the reaction of tetraphenylphosphonium salts with appropriate reagents under controlled conditions. One common method includes the use of tetraphenylphosphonium bromide and a suitable base to facilitate the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential role in biological systems as a phosphorus donor.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The compound’s unique structure allows it to act as a versatile ligand, facilitating diverse interactions with different metal ions.
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A macrocyclic chelating agent used in coordination chemistry.
1,4,8,11-Tetraphenyl-1,4,8,11-tetraazacyclotetradecane: Another tetraazacyclotetradecane derivative with similar structural features.
Uniqueness
1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane is unique due to the presence of phosphorus atoms, which impart distinct chemical properties compared to its nitrogen-containing analogs. This uniqueness makes it particularly valuable in forming stable metal complexes and exploring new applications in various scientific fields.
Properties
CAS No. |
65201-65-2 |
|---|---|
Molecular Formula |
C31H36P4 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
phenyl-[3-[phenyl(2-phenylphosphanylethyl)phosphanyl]propyl]-(2-phenylphosphanylethyl)phosphane |
InChI |
InChI=1S/C31H36P4/c1-5-14-28(15-6-1)32-22-26-34(30-18-9-3-10-19-30)24-13-25-35(31-20-11-4-12-21-31)27-23-33-29-16-7-2-8-17-29/h1-12,14-21,32-33H,13,22-27H2 |
InChI Key |
ZYQBPGILNCSDFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)PCCP(CCCP(CCPC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)

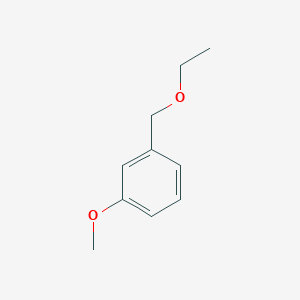
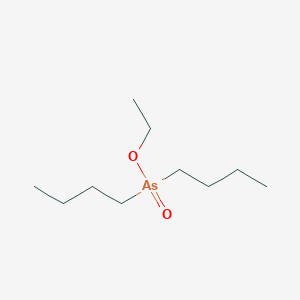
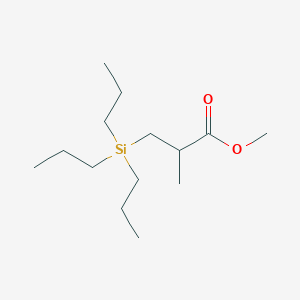
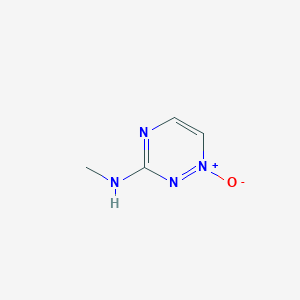
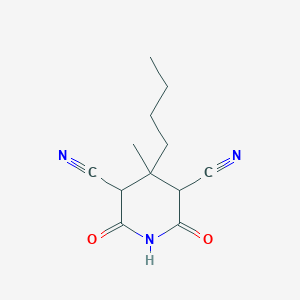

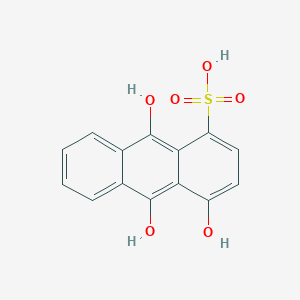
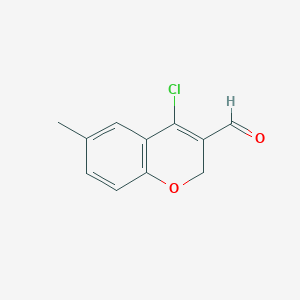
![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)
